3-Hydroxycaprylonitrile

Description

3-Hydroxypropanenitrile (CAS 109-78-4), commonly referred to as hydracrylonitrile, is a nitrile derivative with a hydroxyl group at the β-position (C3) of a three-carbon chain. Its molecular formula is C₃H₅NO, and its structure is HOCH₂CH₂CN.

Properties

Molecular Formula |

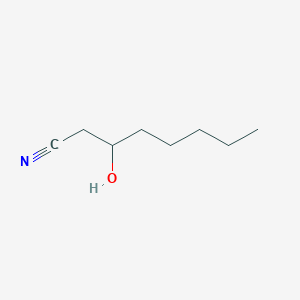

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-hydroxyoctanenitrile |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-6H2,1H3 |

InChI Key |

CNXAYZCPQRIELB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Functional Groups : Nitrile (-CN) and hydroxyl (-OH).

- Reactivity : The hydroxyl group enables hydrogen bonding, increasing polarity and solubility in polar solvents, while the nitrile group participates in nucleophilic additions or reductions.

- However, standard laboratory precautions (e.g., gloves, ventilation) are advised .

Comparison with Structurally Similar Compounds

Acrylonitrile (2-Propenenitrile)

Chemical Formula: C₃H₃N CAS No.: 107-13-1 Structure: CH₂=CHCN (unsaturated nitrile with a vinyl group).

Key Difference : The hydroxyl group in 3-hydroxypropanenitrile enhances polarity but reduces reactivity compared to acrylonitrile’s conjugated system. Acrylonitrile’s toxicity necessitates stringent handling protocols, unlike its hydroxylated counterpart.

3-Hydroxyquinuclidine-3-carbonitrile

Chemical Formula : C₈H₁₁N₂O

Structure : A bicyclic tertiary alcohol with a nitrile group at the bridgehead position.

Key Difference : The quinuclidine scaffold introduces steric constraints, altering reaction pathways compared to the linear hydracrylonitrile.

Substituted Acrylonitrile Derivatives

Examples include (E)-3-Phenyl-2-(1-tosylindole-3-carbonyl)acrylonitrile () and 2-[(2-Chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile ().

Key Difference : Substituted acrylonitriles leverage aromatic systems for targeted bioactivity, whereas hydracrylonitrile serves as a simpler scaffold for foundational reactions.

Data Tables

Table 1. Comparative Functional Group Analysis

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| 3-Hydroxypropanenitrile | -OH, -CN | Nucleophilic substitution, hydrogen bonding |

| Acrylonitrile | -CN, C=C | Polymerization, Michael addition |

| 3-Hydroxyquinuclidine-3-carbonitrile | -OH, -CN, bicyclic | Sterically hindered nucleophilic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.